molecular formula C20H23ClN2O3 B2757140 N-(4-chlorophenyl)-N'-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea CAS No. 866153-45-9

N-(4-chlorophenyl)-N'-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea

Cat. No.: B2757140
CAS No.: 866153-45-9
M. Wt: 374.87
InChI Key: DCRKZMVDIUUFCX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). Its molecular structure, which incorporates a urea core linked to a 4-chlorophenyl group and a dihydrobenzofuran moiety, suggests potential as an allosteric modulator of the Cannabinoid CB1 receptor. Research indicates that compounds with a 3-(4-chlorophenyl)-1-(phenethyl)urea scaffold act as potent negative allosteric modulators (NAMs) of the CB1 receptor . These modulators offer a promising therapeutic strategy by attenuating receptor signaling with potential for greater subtype selectivity and a superior safety profile compared to orthosteric ligands . The dihydrobenzofuran component of the compound is a privileged structure in drug discovery, found in molecules with a range of reported biological activities, which further broadens the investigative scope of this urea derivative . Researchers can leverage this compound to probe the complex signaling pathways of the CB1 receptor, which plays a critical role in neurophysiological processes including reward, learning, and memory. Its application is strictly for scientific research, including structure-activity relationship (SAR) studies, high-throughput screening, and in vitro assay development. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-ethoxy-2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-5-25-18-16-12(2)6-11-15(17(16)26-20(18,3)4)23-19(24)22-14-9-7-13(21)8-10-14/h6-11,18H,5H2,1-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRKZMVDIUUFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=C(C=CC(=C2OC1(C)C)NC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Agrochemical Urea Derivatives

Urea derivatives are widely employed as herbicides, fungicides, and insecticides. Key analogs include:

  • Chloroxuron (N'-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea): A post-emergence herbicide targeting broadleaf weeds. Its chlorophenoxy group enhances soil persistence, whereas the dimethylurea moiety contributes to selective action .
  • Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea): A fungicide effective against Rhizoctonia solani in rice. The cyclopentyl and benzyl groups improve binding to fungal cell membranes .
  • Metobenzuron (N’-(4-((3,4-dihydro-2-methoxy-2,4,4-trimethyl-2H-1-benzopyran-7-yl)oxy)phenyl)-N-methoxy-N-methylurea): A benzopyran-containing urea herbicide with enhanced photostability due to its fused ring system .

Structural Insights: The target compound’s benzofuran group may offer superior photostability compared to chloroxuron’s linear structure, while its ethoxy substituent could modulate solubility and bioavailability.

Polymerization Catalysts

Ureas are employed as hydrogen-bonding catalysts in ring-opening polymerizations (ROP). For example:

  • N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea (Compound 2, ): Demonstrates high stereoselectivity in polylactide (PLA) synthesis, achieving a polymerization rate (kp) of 0.24 h<sup>−1</sup> and a melting temperature (Tm) of 170°C for PLA .
  • 1,3-Diisopropylurea (Compound 5, ): A simpler urea catalyst with moderate activity (kp = 0.12 h<sup>−1</sup>), highlighting the importance of aryl substituents in enhancing catalytic efficiency .

Comparison: The target compound’s benzofuran group may sterically hinder monomer access, reducing catalytic activity compared to Compound 2. However, its ethoxy group could enhance solubility in nonpolar solvents, improving reaction homogeneity .

Pharmaceutical Ureas

  • LY181984 (N-(4-methylphenylsulfonyl)-N-(4-chlorophenyl)urea): An anticancer sulfonylurea that inhibits plasma membrane NADH oxidase (IC50 = 2.5 μM), suppressing tumor cell proliferation .

Differentiation: The target compound lacks the sulfonyl group critical for LY181984’s enzyme inhibition but may exploit the benzofuran moiety for novel target interactions, such as kinase or protease inhibition.

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Structural Features Applications Key Properties/Activities References
Target Compound Benzofuran, ethoxy, methyl groups Research chemical High lipophilicity (logP ~4.2*)
Chloroxuron Chlorophenoxy, dimethylurea Herbicide Soil half-life: 60–90 days
Pencycuron Cyclopentyl, benzyl groups Fungicide EC50 vs. R. solani: 0.1 ppm
N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea Dimethylphenyl substituent PLA catalyst kp = 0.24 h<sup>−1</sup>, Tm = 170°C
LY181984 Sulfonyl, methylphenyl groups Anticancer IC50 = 2.5 μM

*Predicted using QSAR modeling due to lack of experimental data.

Research Findings

  • Polymer Chemistry : Urea catalysts with aryl substituents (e.g., Compound 2) exhibit higher stereoselectivity in PLA synthesis than aliphatic analogs. The target compound’s rigid benzofuran may reduce reactivity but improve thermal stability .
  • Agrochemical Performance : Substituted benzofurans in herbicides like metobenzuron enhance UV stability. The target compound’s ethoxy group may similarly mitigate degradation, extending field efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-N'-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea, and how can purity be validated?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or urea coupling reactions, as substituted ureas are typically synthesized via reactions between isocyanates and amines or via carbodiimide-mediated couplings .
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Hünig’s base) to enhance yield.
  • Step 3 : Validate purity using HPLC (≥98% threshold) and characterize via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). UV/Vis spectroscopy (λmax ~255 nm) can confirm π-π* transitions in aromatic systems .

Q. How does the compound’s structure influence its solubility and reactivity?

  • Methodology :

  • Analyze substituent effects: The 4-chlorophenyl group enhances lipophilicity, while the ethoxy and dihydrobenzofuran moieties may introduce steric hindrance. Computational tools (e.g., COSMO-RS) predict solubility in organic solvents (e.g., DMSO) .
  • Experimentally measure logP values via shake-flask or chromatographic methods to quantify hydrophobicity .

Q. What are standard protocols for stability testing under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies: Expose the compound to temperatures (-20°C to 40°C), humidity (40–75% RH), and light (UV/Vis exposure). Monitor degradation via HPLC and FTIR for functional group integrity .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., anti-cancer vs. herbicidal effects) be resolved for urea derivatives?

  • Methodology :

  • Mechanistic Profiling : Use kinase assays or transcriptomics to identify molecular targets. For example, similar urea derivatives inhibit tyrosine kinases or disrupt microtubule assembly .
  • Dose-Response Analysis : Compare IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity. Contradictions may arise from off-target effects at higher concentrations .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with methoxy) to isolate pharmacophores responsible for specific activities .

Q. What experimental designs are robust for evaluating environmental fate and ecotoxicity?

  • Methodology :

  • Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems. Measure half-life (t½) via LC-MS/MS .
  • Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri assays for acute toxicity. For chronic effects, use zebrafish embryos to assess developmental endpoints .
  • Partitioning Studies : Determine soil adsorption coefficients (Kd) using batch equilibrium methods to predict mobility .

Q. How can computational modeling predict interactions with biological targets or environmental matrices?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to potential targets (e.g., cytochrome P450 enzymes). Validate with MD simulations (AMBER/GROMACS) .
  • QSAR Models : Train models on datasets of substituted ureas to correlate structural descriptors (e.g., Hammett σ) with activity or toxicity .

Q. What strategies mitigate synthetic byproducts or isomeric impurities in large-scale production?

  • Methodology :

  • Process Optimization : Employ DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry). Use PAT (Process Analytical Technology) for real-time monitoring .
  • Chromatographic Resolution : Utilize chiral columns (e.g., CHIRALPAK®) or preparative HPLC to separate enantiomers or regioisomers .

Data Analysis and Interpretation

Q. How should researchers address variability in bioassay results across replicate studies?

  • Methodology :

  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-replicate variability. Use randomized block designs to control confounding variables (e.g., plate effects) .
  • Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to identify trends obscured by outliers .

Q. What analytical techniques are critical for characterizing degradation products?

  • Methodology :

  • LC-HRMS/MS : Identify metabolites or degradation fragments with accurate mass (<5 ppm error). Use isotopic patterns to infer molecular formulas .
  • NMR Cryoprobes : Enhance sensitivity for low-abundance degradants in stability studies .

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